molecular formula C21H28O3 B14096149 17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B14096149
M. Wt: 328.4 g/mol
InChI Key: ARJWMUSCDIJFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic organic compound with a complex polycyclic structure. It is a derivative of cyclopenta[a]phenanthrene and is known for its biological activity, particularly in the field of steroid hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps starting from simpler steroid precursors. One common route involves the acetylation of a hydroxyl group at the 17th position, followed by cyclization and reduction reactions to form the final polycyclic structure .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced organic synthesis techniques, including catalytic hydrogenation, oxidation, and selective acetylation. The process requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces secondary alcohols .

Scientific Research Applications

17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with steroid hormone receptors. It acts as an agonist or antagonist depending on the receptor type and cellular context. The molecular targets include progesterone receptors, glucocorticoid receptors, and mineralocorticoid receptors. The pathways involved often include modulation of gene expression and inhibition of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is unique due to its specific acetyl and hydroxy functional groups at the 17th position, which confer distinct biological properties and make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h7,12,16,18,24H,4-6,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWMUSCDIJFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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